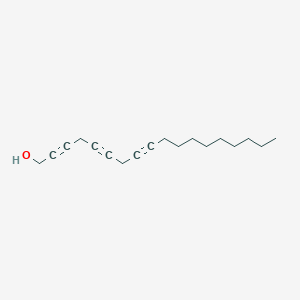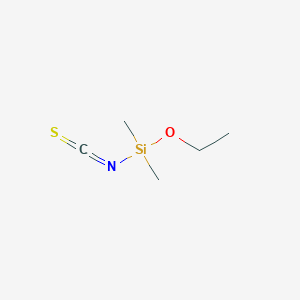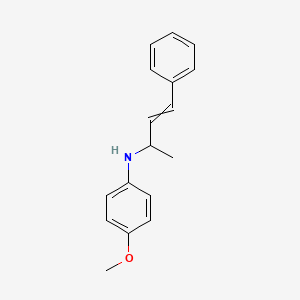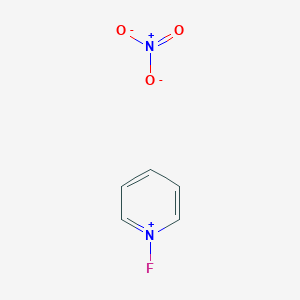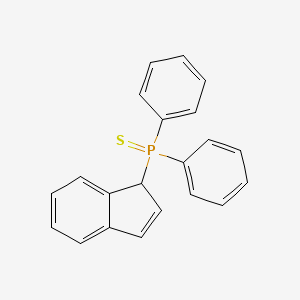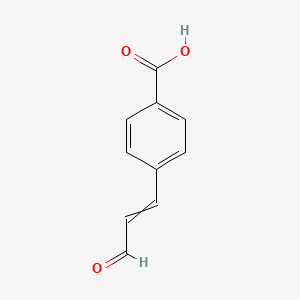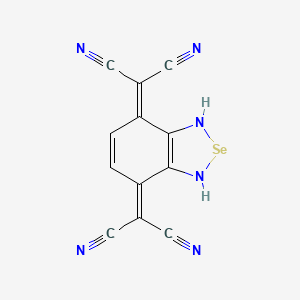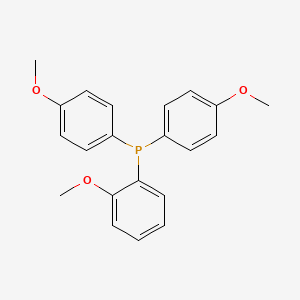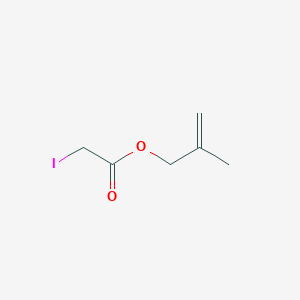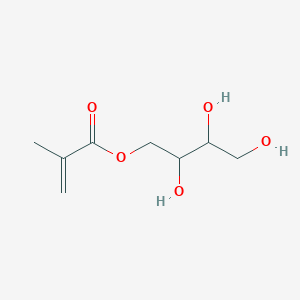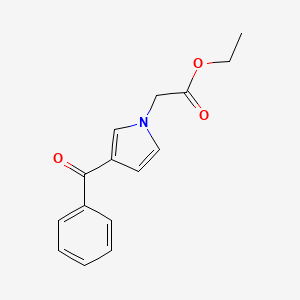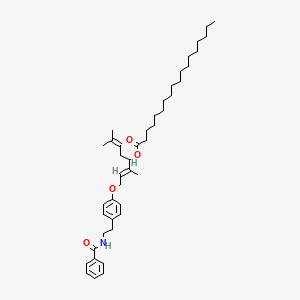
Acidissiminin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acidissiminin is an organic compound belonging to the class of aromatic monoterpenoids. These compounds contain at least one aromatic ring and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acidissiminin typically involves the extraction from natural sources such as the leaves of Feronia limonia. The leaves are shade-dried, coarsely powdered, and then extracted using solvents like methanol and chloroform. The extracts are concentrated and dried for further studies .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using advanced techniques like Soxhlet extraction. The use of rotary flash evaporators helps in the efficient removal of solvents under reduced pressure, ensuring a higher yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Acidissiminin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its antimicrobial and anti-tumor properties.
Medicine: Potential use in the development of new therapeutic agents for treating diseases like cancer and infections.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of Acidissiminin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting the growth of certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acidissiminin is similar to other aromatic monoterpenoids, such as:
- Acicissimol
- Sepxide
- N-benzoyl tyramine
- Stigmasterol
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific biological activities.
Properties
CAS No. |
126005-91-2 |
|---|---|
Molecular Formula |
C43H65NO4 |
Molecular Weight |
660.0 g/mol |
IUPAC Name |
[(2E)-1-[4-(2-benzamidoethyl)phenoxy]-3,7-dimethylocta-2,6-dien-4-yl] octadecanoate |
InChI |
InChI=1S/C43H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-42(45)48-41(31-26-36(2)3)37(4)33-35-47-40-29-27-38(28-30-40)32-34-44-43(46)39-23-20-19-21-24-39/h19-21,23-24,26-30,33,41H,5-18,22,25,31-32,34-35H2,1-4H3,(H,44,46)/b37-33+ |
InChI Key |
AKRJIIVORCSJLA-LAWMERGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)/C(=C/COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)C(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C |
melting_point |
65 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


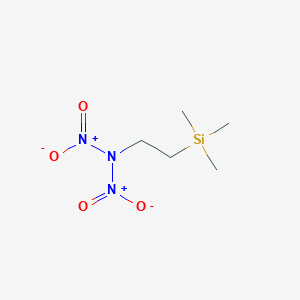
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
